molecular formula C6H3Br2FO B1530046 2,3-Dibromo-5-fluorophenol CAS No. 1803716-49-5

2,3-Dibromo-5-fluorophenol

Cat. No.: B1530046
CAS No.: 1803716-49-5
M. Wt: 269.89 g/mol
InChI Key: WBGGSIJTJWBCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-5-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₃Br₂FO. It features two bromine atoms at the 2- and 3-positions and a fluorine atom at the 5-position of the phenol ring.

Properties

IUPAC Name

2,3-dibromo-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGSIJTJWBCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenols

Structural and Substituent Position Analysis

The positions and types of halogen substituents critically affect physicochemical behavior. Key comparisons include:

5-Bromo-2,3-difluorophenol
  • Molecular formula : C₆H₃BrF₂O
  • Molecular weight: 208.99 g/mol (vs. ~273 g/mol for 2,3-Dibromo-5-fluorophenol)
  • Substituents : Bromine at 5-position, fluorine at 2- and 3-positions.
  • Key differences :
    • The bromine atom is para to the hydroxyl group, while fluorines occupy ortho positions. This configuration enhances acidity due to the electron-withdrawing effects of fluorine at ortho positions and bromine at para .
    • Refractive index: 1.538 (indicative of polarizability differences compared to bromine-rich analogs) .
3-Bromo-5,6-difluorophenol
  • Molecular formula : C₆H₃BrF₂O
  • Substituents : Bromine at 3-position, fluorine at 5- and 6-positions.
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
  • Molecular formula : C₂₈H₂₀Br₂O
  • Substituents : Bromine at 3- and 4-positions, tetraphenyl groups on a dihydrofuran ring.
  • Key differences: The dihydrofuran backbone and bulky phenyl groups drastically alter solubility and reactivity compared to simpler phenol derivatives. Torsion angles (e.g., −173.3°, 174.7°) and bond angles (~120°) from crystallographic data suggest a rigid, non-planar structure .

Physicochemical Properties

Property This compound (Theoretical) 5-Bromo-2,3-difluorophenol 3,4-Dibromo-2,2,5,5-tetraphenyl-dihydrofuran
Molecular weight (g/mol) ~273 208.99 532.28
Halogen substituents 2-Br, 3-Br, 5-F 2-F, 3-F, 5-Br 3-Br, 4-Br
Refractive index N/A 1.538 N/A
Acidity (pKa) Higher (Br ortho/meta to -OH) Higher (F ortho, Br para) N/A
Solubility Low in polar solvents Moderate Very low (bulky phenyl groups)

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